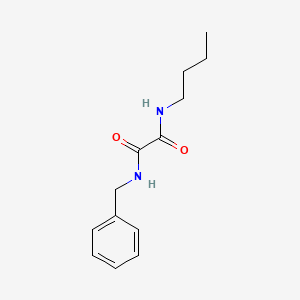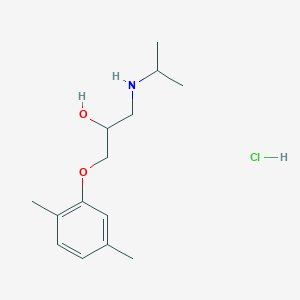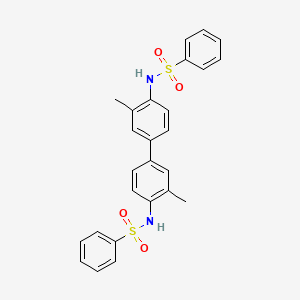
N-benzyl-N'-butylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N’-butylethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to one nitrogen atom and a butyl group attached to the other nitrogen atom of the ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition: One common method for synthesizing N-benzyl-N’-butylethanediamide involves the nucleophilic addition of benzylamine to butyl isocyanate. This reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification.
Amidation Reaction: Another approach involves the amidation of N-benzylamine with butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of N-benzyl-N’-butylethanediamide often employs scalable and environmentally friendly methods. One such method involves the use of water as a solvent and potassium isocyanate as a reagent, which allows for the synthesis of N-substituted ureas, including N-benzyl-N’-butylethanediamide, in high yields .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-benzyl-N’-butylethanediamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of N-benzyl-N’-butylethanediamide can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines.
Substitution: The compound can participate in substitution reactions, where the benzyl or butyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, and other electrophiles
Major Products Formed:
Oxidation: Amides, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted amides
Applications De Recherche Scientifique
Chemistry: N-benzyl-N’-butylethanediamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, N-benzyl-N’-butylethanediamide is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, N-benzyl-N’-butylethanediamide is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-benzyl-N’-butylethanediamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl and butyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
N-benzyl-N’-butylurea: Similar in structure but with a urea backbone instead of an amide.
N-benzyl-N’-butylcarbamate: Contains a carbamate group instead of an amide.
N-benzyl-N’-butylthiourea: Features a thiourea group in place of the amide.
Uniqueness: N-benzyl-N’-butylethanediamide is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N'-benzyl-N-butyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-3-9-14-12(16)13(17)15-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBMZIAMUKERNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5253596.png)
![2-methoxy-N-[2-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B5253598.png)
![N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5253606.png)
![2-[benzyl(1-ethyl-4-piperidinyl)amino]ethanol](/img/structure/B5253618.png)
![N-cyclopropyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5253619.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)butanamide](/img/structure/B5253644.png)

![1-(3-chlorophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B5253658.png)
![dimethyl 5-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}isophthalate](/img/structure/B5253660.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5253667.png)

![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5253689.png)
